

Razuprotafib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Razuprotafib

Cat. No.: B610421

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib, also known by its development code AKB-9778, is a first-in-class small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[1][2][3][4] It is under investigation for its therapeutic potential in a range of diseases characterized by vascular instability, including diabetic eye diseases and open-angle glaucoma.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of **Razuprotafib**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identification

Razuprotafib is a complex organic molecule with the systematic IUPAC name [4-[(2S)-2-[[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid.[3] Its identity is well-defined by its unique CAS number and chemical formula.

Identifier	Value
IUPAC Name	[4-[(2S)-2-[[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid[3]
Synonyms	AKB-9778, AKB 9778, AKB9778[3]
CAS Number	1008510-37-9[3]
Molecular Formula	C ₂₆ H ₂₆ N ₄ O ₆ S ₃ [3]
2D Structure	(See chemical structure diagram below)

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. While experimentally determined data for some properties of **Razuprotafib** are not publicly available, computed values provide useful estimates.

Property	Value	Source
Molecular Weight	586.7 g/mol	PubChem[3]
Melting Point	Not available	
pKa (Strongest Acidic)	-1.4 (Computed)	DrugBank
pKa (Strongest Basic)	1.22 (Computed)	DrugBank
LogP (Octanol-Water Partition Coefficient)	3.7 (Computed, XLogP3-AA)	PubChem[3]
Water Solubility	0.00482 mg/mL (Computed)	DrugBank
Solubility in DMSO	≥ 60 mg/mL	AbMole BioScience

Pharmacokinetic Properties

Studies on the disposition of radiolabeled **Razuprotafib** have shown that it undergoes rapid absorption and clearance following subcutaneous administration in humans, with the parent

drug being the primary component circulating in plasma.[1] However, specific quantitative pharmacokinetic parameters in humans have not been detailed in publicly available literature.

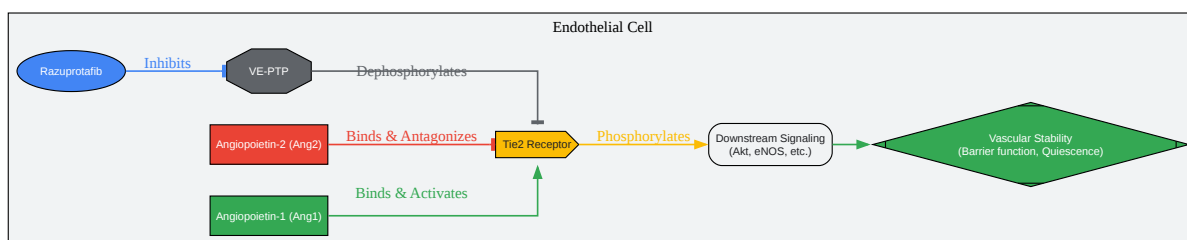
Parameter	Value	Species
Bioavailability	Not available	Human
Half-life ($t_{1/2}$)	Not available	Human
Peak Plasma Concentration (Cmax)	Not available	Human
Time to Peak Plasma Concentration (Tmax)	Not available	Human
Plasma Protein Binding	Not available	Human

Mechanism of Action: Tie2 Pathway Activation

Razuprotafib's therapeutic effects are mediated through the activation of the Tie2 signaling pathway, a critical regulator of vascular stability.[2][7] It achieves this by inhibiting vascular endothelial-protein tyrosine phosphatase (VE-PTP), a negative regulator of the Tie2 receptor. [1][3][4]

Under normal physiological conditions, the ligand Angiopoietin-1 (Ang1) binds to the Tie2 receptor on endothelial cells, leading to its phosphorylation and the activation of downstream signaling pathways that promote endothelial cell survival, quiescence, and barrier function. In pathological states, Angiopoietin-2 (Ang2) acts as a competitive antagonist to Ang1, leading to dephosphorylation of Tie2 and subsequent vascular destabilization.[8]

VE-PTP is an intracellular phosphatase that dephosphorylates and inactivates the Tie2 receptor. **Razuprotafib** binds to and inhibits the catalytic activity of VE-PTP, thereby preventing the dephosphorylation of Tie2.[1][4] This leads to a sustained activation of the Tie2 receptor, mimicking the effects of Ang1 and promoting vascular stabilization, even in the presence of high levels of Ang2.[2]



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Caption: **Razuprotafib** inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

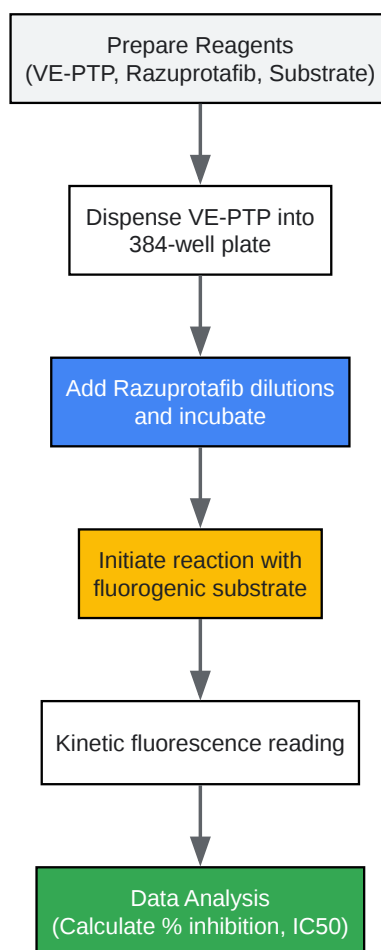
Experimental Protocols

In Vitro VE-PTP Inhibition Assay (General Protocol)

While a specific, detailed protocol for **Razuprotafib** has not been published, a general fluorescence-based in vitro assay to determine the inhibitory activity against VE-PTP can be conducted as follows. This protocol is adapted from general methodologies for protein tyrosine phosphatase assays.^{[9][10]}

- Reagents and Materials:
 - Recombinant human VE-PTP enzyme.
 - Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
 - Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT).
 - **Razuprotafib** stock solution in DMSO.
 - 384-well black microplates.
 - Fluorescence plate reader.
- Procedure:

1. Prepare a serial dilution of **Razuprotafib** in the assay buffer.
2. Add a fixed concentration of recombinant VE-PTP to each well of the microplate.
3. Add the various concentrations of **Razuprotafib** to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
4. Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.
5. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) over time in a kinetic mode.
6. The rate of increase in fluorescence is proportional to the VE-PTP activity.
7. Calculate the percentage of inhibition for each **Razuprotafib** concentration relative to a DMSO vehicle control.
8. Determine the IC_{50} value by fitting the dose-response data to a suitable sigmoidal curve.



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Caption: Workflow for a fluorescence-based in vitro VE-PTP inhibition assay.

Western Blotting for Tie2 Phosphorylation

To assess the effect of **Razuprotafib** on Tie2 activation in endothelial cells, Western blotting for phosphorylated Tie2 can be performed.^{[11][12]}

- Cell Culture and Treatment:
 - Culture human umbilical vein endothelial cells (HUVECs) to confluence.
 - Treat the cells with **Razuprotafib** at various concentrations for a specified time.
 - Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

- Immunoprecipitation (Optional but Recommended):
 - Incubate the cell lysates with an anti-Tie2 antibody to immunoprecipitate the Tie2 receptor.
 - Use protein A/G beads to pull down the antibody-receptor complex.
- SDS-PAGE and Western Blotting:
 - Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Strip the membrane and re-probe with an antibody for total Tie2 as a loading control.
- Data Analysis:
 - Quantify the band intensities for p-Tie2 and total Tie2 using densitometry software.
 - Normalize the p-Tie2 signal to the total Tie2 signal to determine the relative increase in phosphorylation.

Measurement of Schlemm's Canal Outflow Facility in Mice

The effect of **Razuprotafib** on aqueous humor outflow can be assessed in mice by measuring the outflow facility of enucleated eyes.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Animal Treatment:

- Administer **Razuprotafib** topically to one eye and a vehicle control to the contralateral eye of C57BL/6J mice for a specified duration (e.g., once daily for 4 days).[\[16\]](#)
- Eye Enucleation and Cannulation:
 - Euthanize the mice and carefully enucleate the eyes.
 - Cannulate the anterior chamber of each eye with a microneedle connected to a perfusion system.
- Perfusion and Measurement:
 - Perfuse the eyes with a buffered saline solution at a constant pressure (e.g., 8 mmHg).
 - Continuously measure the flow rate into the eye using a high-precision flow sensor.
 - The outflow facility (C) is calculated as the flow rate (F) divided by the perfusion pressure (P): $C = F/P$.
- Data Analysis:
 - Compare the outflow facility between the **Razuprotafib**-treated and vehicle-treated eyes to determine the effect of the drug.

Clinical Development in Open-Angle Glaucoma

Razuprotafib has been evaluated in Phase 2 clinical trials as an adjunctive therapy to latanoprost for the treatment of open-angle glaucoma (OAG) or ocular hypertension (OHT).[\[5\]](#)
[\[6\]](#)[\[17\]](#)[\[18\]](#)

Study Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group study.[\[18\]](#)

Patient Population: Patients with OAG or OHT with an unmedicated intraocular pressure (IOP) between ≥ 22 mmHg and < 36 mmHg.[\[17\]](#)

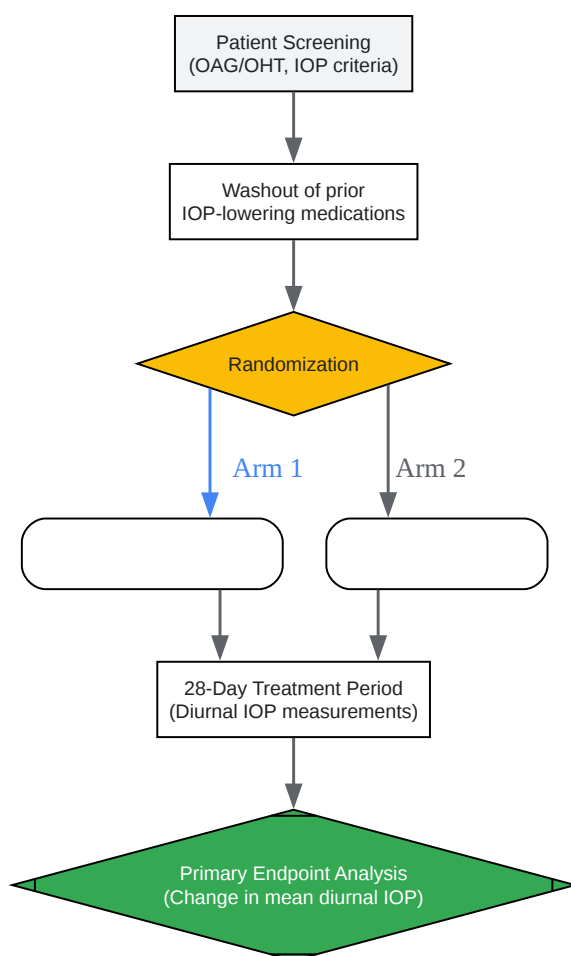
Treatment Arms:

- **Razuprotafib** ophthalmic solution (e.g., 40 mg/mL) once or twice daily + Latanoprost once daily.[6]
- Placebo + Latanoprost once daily.[6]

Primary Endpoint: The primary efficacy endpoint is the change in mean diurnal IOP from baseline at a specified time point (e.g., day 28).[6]

IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00, 10:00, 12:00, and 16:00) using a Goldmann applanation tonometer.[18]

Key Findings: In a Phase 2 trial, adjunctive therapy with **Razuprotafib** twice daily resulted in a statistically significant reduction in mean diurnal IOP compared to latanoprost monotherapy.[5][17][18]



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Caption: Simplified workflow of a Phase 2 clinical trial for **Razuprotafib** in open-angle glaucoma.

Conclusion

Razuprotafib is a promising small molecule inhibitor of VE-PTP that activates the Tie2 signaling pathway to promote vascular stability. Its unique mechanism of action holds therapeutic potential for a variety of diseases characterized by vascular dysfunction. This technical guide has summarized the key chemical, physicochemical, and pharmacokinetic properties of **Razuprotafib**, along with detailed methodologies for its preclinical and clinical evaluation. Further research and clinical development will continue to elucidate the full therapeutic utility of this novel compound.

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- To cite this document: BenchChem. [Razuprotafib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610421#chemical-structure-and-properties-of-razuprotafib]

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